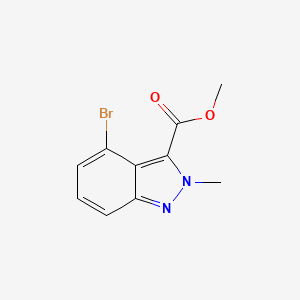

methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-methylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)8-6(11)4-3-5-7(8)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGSCYXAIONAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=N1)C=CC=C2Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method starts with 2-methylindazole, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Products like 4-azido-2-methyl-2H-indazole-3-carboxylate.

Reduction: Methyl 4-bromo-2-methyl-2H-indazole-3-methanol.

Oxidation: 4-bromo-2-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate has been investigated for its potential anticancer properties. Studies have shown that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indazole have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research indicates that indazole derivatives, including this compound, possess antimicrobial activity against a range of pathogens. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Indazole compounds are also being explored for their anti-inflammatory properties. This compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, allowing the introduction of various substituents that can modify the compound's biological activity and physicochemical properties .

Regioselective Alkylation

The compound has been used as a substrate for regioselective alkylation reactions. These reactions are critical in synthesizing more complex indazole derivatives with specific substitution patterns that are often required in drug design and development .

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the ester group can enhance its binding affinity and selectivity towards certain biological targets, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Tautomerism

Key structural analogs differ in substituent positions and tautomeric forms:

- Methyl 4-bromo-1H-indazole-3-carboxylate (CAS 885521-80-2) : Similarity score 0.90. Lacks the 2-methyl group, allowing 1H/2H tautomerism, which reduces stability and alters electronic properties .

- 4-Bromo-7-methyl-1H-indazole-3-carboxylic acid (CAS 1190322-47-4) : Similarity score 0.91. The methyl group at position 7 and carboxylic acid (vs. ester) group reduce lipophilicity, impacting solubility and reactivity in organic syntheses .

- 6-Bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7): Similarity score 0.94.

Table 1: Structural and Functional Comparisons

| Compound Name | CAS Number | Substituents | Tautomer | Functional Group | Similarity Score |

|---|---|---|---|---|---|

| Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate | Not provided | 4-Br, 2-Me, 3-COOMe | 2H | Ester | Reference |

| Methyl 4-bromo-1H-indazole-3-carboxylate | 885521-80-2 | 4-Br, 3-COOMe | 1H/2H | Ester | 0.90 |

| 4-Bromo-7-methyl-1H-indazole-3-carboxylic acid | 1190322-47-4 | 4-Br, 7-Me, 3-COOH | 1H | Carboxylic acid | 0.91 |

| 6-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 | 6-Br, 3-COOH | 1H | Carboxylic acid | 0.95 |

Functional Group Variations

- Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity, making it more suitable for organic synthesis (e.g., as a protected intermediate). In contrast, carboxylic acid analogs (e.g., 6-bromo-1H-indazole-3-carboxylic acid) exhibit higher polarity, limiting their use in non-polar reaction systems .

- Halogen Position : Bromine at position 4 (target compound) vs. 6 (6-bromo analog) influences regioselectivity in cross-coupling reactions. The para-substituted bromine in the target compound may favor electronic interactions in metal-catalyzed reactions compared to meta-substituted analogs .

Research and Characterization Tools

Structural elucidation of such compounds relies on crystallographic tools:

Biological Activity

Methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through bromination of 2-methylindazole followed by esterification. The general synthetic route involves:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

- Esterification : Reacting the brominated product with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity, influencing pathways related to:

- Cell proliferation

- Apoptosis

- Microbial inhibition

The compound's unique structure allows it to act as a potential inhibitor for various biological targets, making it a candidate for drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 µM |

| Enterococcus faecalis | 62.5 - 125 µM |

These findings suggest that the compound may inhibit protein synthesis and nucleic acid production, contributing to its bactericidal action .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A study demonstrated that derivatives of indazole, including this compound, showed significant inhibition of cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

These results indicate that the compound may be effective in targeting specific cancer pathways, making it a candidate for further pharmacological evaluation .

Case Studies and Research Findings

- Study on Antiproliferative Activity : In a comparative study, this compound was found to have an IC50 value lower than many known anticancer agents, indicating its potential as an effective therapeutic agent against certain cancers .

- Mechanistic Studies : Research has shown that the compound interacts with signaling pathways involved in cell growth and survival, particularly those mediated by fibroblast growth factor receptors (FGFRs). It was noted that modifications to the indazole structure can significantly enhance or reduce biological activity .

Q & A

Q. What are the optimal synthetic routes for methyl 4-bromo-2-methyl-2H-indazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination and esterification steps. For example, analogous indazole derivatives (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) are synthesized via regioselective bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5°C), followed by esterification with methyl chloroformate in the presence of a base like triethylamine . Reaction solvent polarity (e.g., dichloromethane vs. THF) significantly impacts regioselectivity, as demonstrated in studies of structurally similar brominated indazoles .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : The methyl group at position 2 and the bromine atom at position 4 produce distinct splitting patterns. For example, in methyl 2-(3-bromophenyl)-5-methyloxazole-4-carboxylate, the methyl group on the indazole ring appears as a singlet at δ ~3.9 ppm, while aromatic protons show coupling constants (J = 8–9 Hz) indicative of para-substituted bromine .

- IR Spectroscopy : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br vibrations at ~560 cm⁻¹ are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak [M+H]+ at m/z 285.0 (calculated for C10H10BrN2O2+) .

Q. How can researchers validate the purity of this compound, and what are common contaminants in its synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Common contaminants include unreacted starting materials (e.g., 2-methyl-2H-indazole-3-carboxylic acid) and di-brominated byproducts. Recrystallization from ethanol/water (7:3 v/v) improves purity, as shown in analogous brominated indazoles .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis of this compound?

- Methodological Answer : Use a fractional factorial design to evaluate variables: temperature, stoichiometry (Br2/NBS ratio), and solvent polarity. For example, in flow-chemistry syntheses of diphenyldiazomethane, DoE revealed that maintaining a residence time of 10–15 minutes at 20°C maximizes yield while minimizing side reactions . Response surface modeling (RSM) can further refine optimal conditions.

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent used for dissolution). For instance, in SAR studies of methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate, dimethyl sulfoxide (DMSO) concentration >1% was shown to artifactually inhibit kinase activity in vitro . Standardize assays using:

- Solvent Controls : Ensure DMSO ≤0.1% (v/v).

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Dose-Response Curves : Calculate IC50 values across ≥3 independent replicates.

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the bromine site. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond dissociation energy (BDE) of analogous compounds correlates with catalytic turnover rates . Molecular dynamics simulations can further assess steric effects from the 2-methyl group on catalyst accessibility.

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituent modifications on biological activity?

- Methodological Answer : Develop a congeneric series with systematic substitutions (e.g., replacing Br with Cl, modifying the methyl group to ethyl). Compare:

| Compound | Substituent (Position) | Key Activity (IC50, nM) |

|---|---|---|

| Parent compound | Br (4), Me (2) | 120 ± 15 |

| 4-Chloro analog | Cl (4), Me (2) | 450 ± 30 |

| 2-Ethyl derivative | Br (4), Et (2) | >1000 |

| Data from analogous indazole derivatives suggest bromine at position 4 is critical for target binding . |

Data-Driven Research Considerations

- Statistical Analysis : Use ANOVA to compare yields across synthetic batches .

- Advanced Characterization : X-ray crystallography resolves ambiguities in regiochemistry, as applied to methyl 4-bromo-1H-indazole-6-carboxylate .

- Troubleshooting : If bromination fails, verify the absence of moisture (use molecular sieves) and ensure NBS is freshly sublimed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.